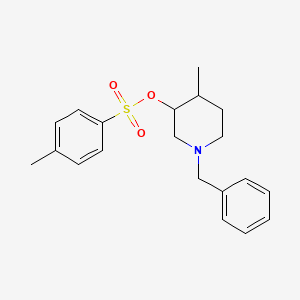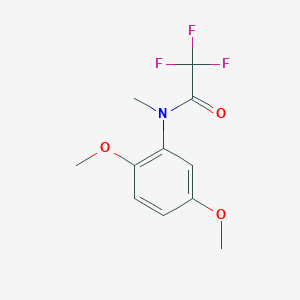
Methylamine-ALPHA-epichlorhydrin condensation product
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamine-ALPHA-epichlorhydrin condensation product is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.5813 . This compound is formed through the condensation reaction between methylamine and epichlorhydrin. It is known for its stability, low solubility, and low viscosity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylamine-ALPHA-epichlorhydrin condensation product involves the reaction of methylamine with epichlorhydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic addition of methylamine to the epoxide ring of epichlorhydrin, followed by the elimination of water to form the condensation product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through various techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methylamine-ALPHA-epichlorhydrin condensation product undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methylamine-ALPHA-epichlorhydrin condensation product has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of Methylamine-ALPHA-epichlorhydrin condensation product involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methylamine-ALPHA-epichlorhydrin condensation product include:
- Methanamine, polymer with (chloromethyl)oxirane
- Epichlorhydrin-methylamine polymer
Uniqueness
This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications compared to other similar compounds .
Propiedades
Número CAS |
31568-35-1 |
|---|---|
Fórmula molecular |
C4H10ClNO |
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;methanamine |
InChI |
InChI=1S/C3H5ClO.CH5N/c4-1-3-2-5-3;1-2/h3H,1-2H2;2H2,1H3 |
Clave InChI |
CVCPMANSVIKBFL-UHFFFAOYSA-N |
SMILES canónico |
CN.C1C(O1)CCl |
Números CAS relacionados |
31568-35-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)





![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)


